![molecular formula C8H6F3NO2 B2398254 1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone CAS No. 186338-96-5](/img/structure/B2398254.png)
1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .Molecular Structure Analysis
The molecular structure of TFMP derivatives, including “1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone”, is characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a common method used in the synthesis of TFMP derivatives . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学的研究の応用
Synthesis and Chemical Reactivity
The compound is a critical precursor in organic synthesis, offering pathways to create a variety of heterocyclic compounds. Its structure allows for functional modifications that have been exploited in pharmaceutical research, particularly in the development of new drug molecules. For instance, enaminoketones and enaminonitriles, derivatives related to the core structure of 1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-yl]-ethanone, serve as versatile building blocks for synthesizing heterocycles like pyridine, pyrimidine, and pyrrole derivatives, showcasing the compound's significance in medicinal chemistry (Negri, Kascheres, & Kascheres, 2004).
Biological Activities and Pharmacological Applications
The biological activities of derivatives of 1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-yl]-ethanone have been a subject of interest, particularly in the context of drug development. For example, oxymorphone, a semi-synthetic opioid analgesic derived from thebaine, illustrates the clinical relevance of compounds related to 1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-yl]-ethanone. Oxymorphone has been utilized in the United States since 1959 for the alleviation of moderate-to-severe pain, demonstrating the potential of derivatives for significant pharmacological use (Vadivelu, Maria, Jolly, Rosenbloom, Prasad, & Kaye, 2013).
Contribution to Hybrid Catalyst Development
Recent advancements in the synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones), which are key precursors for medicinal and pharmaceutical industries, underscore the importance of compounds like 1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-yl]-ethanone. These developments utilize hybrid catalysts for the efficient synthesis of complex molecules, highlighting the compound's role in enhancing catalytic applications for the development of biologically active molecules (Parmar, Vala, & Patel, 2023).
将来の方向性
特性
IUPAC Name |
3-acetyl-2-(trifluoromethyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-4(13)6-5(14)2-3-12-7(6)8(9,10)11/h2-3H,1H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVYIANWVKDPOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(NC=CC1=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-([1,1'-Biphenyl]-3-ylsulfonyl)pyrrolidin-3-yl)oxazolidin-2-one](/img/structure/B2398172.png)
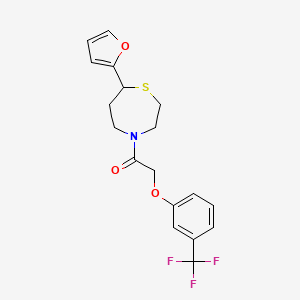
![N-(benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-9H-xanthene-9-carboxamide](/img/structure/B2398176.png)
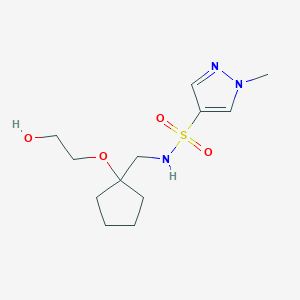
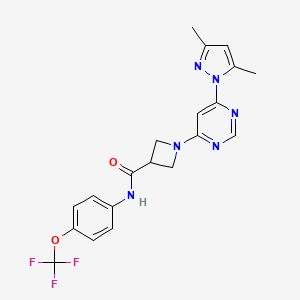
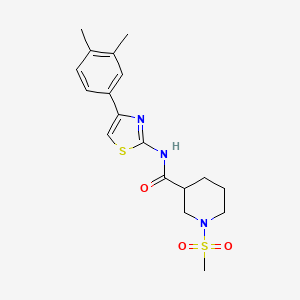
![2-[[5-(5-Phenacylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2398181.png)
![N-(2-fluorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2398182.png)

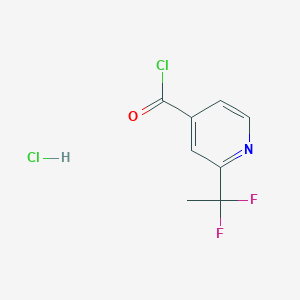
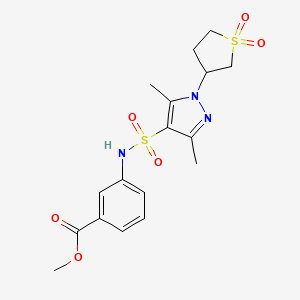
![2-[1-(5-Chloropyridin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2398192.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2398193.png)
![1,3-Diethyl 2-{[(2,3-dimethylphenyl)amino]methylidene}propanedioate](/img/structure/B2398194.png)